N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1798462-15-3
VCID: VC4514547
InChI: InChI=1S/C17H18F3N3O2/c18-17(19,20)14-3-1-13(2-4-14)16(24)22-15-9-21-23(11-15)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24)
SMILES: C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.345

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide

CAS No.: 1798462-15-3

Cat. No.: VC4514547

Molecular Formula: C17H18F3N3O2

Molecular Weight: 353.345

* For research use only. Not for human or veterinary use.

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide - 1798462-15-3

Specification

CAS No. 1798462-15-3
Molecular Formula C17H18F3N3O2
Molecular Weight 353.345
IUPAC Name N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H18F3N3O2/c18-17(19,20)14-3-1-13(2-4-14)16(24)22-15-9-21-23(11-15)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24)
Standard InChI Key BGFIMWKHPVBHOI-UHFFFAOYSA-N
SMILES C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrazole ring, a tetrahydropyran moiety, and a trifluoromethyl-substituted benzamide group. This compound belongs to the class of heterocyclic derivatives, which are widely studied for their potential biological and pharmaceutical applications.

Synthesis Pathways

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide typically involves:

  • Preparation of Pyrazole Derivatives: Pyrazoles are synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

  • Incorporation of Tetrahydropyran Moiety: Functionalization with tetrahydropyran is achieved via nucleophilic substitution or reductive amination.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoroacetic acid derivatives.

  • Amide Bond Formation: The final step involves coupling the pyrazole-tetrahydropyran intermediate with a benzoyl chloride derivative under mild conditions.

Biological Significance

Compounds containing pyrazole and trifluoromethyl groups have shown promising biological activities:

  • Anti-inflammatory Potential: Pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation .

  • Anticancer Properties: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma .

  • Enhanced Drug-Like Properties: The trifluoromethyl group improves bioavailability and metabolic stability.

Analytical Characterization

The compound's structure can be confirmed using advanced analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies hydrogen and carbon environments .
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns .
Infrared Spectroscopy (IR)Detects functional groups like amides and pyrazoles .

Applications and Future Research Directions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide holds potential in fields such as:

  • Pharmaceutical Development:

    • As an anti-inflammatory agent targeting COX/LOX pathways.

    • As a lead compound for anticancer drug discovery.

  • Material Science:

    • The trifluoromethyl group may contribute to applications in fluorinated material synthesis.

  • Future Research:

    • Optimization of its pharmacokinetic properties through structural modifications.

    • In-depth studies on its mechanism of action at the molecular level.

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